3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol

Description

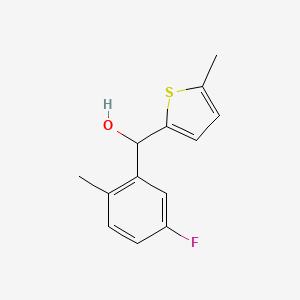

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol is a fluorinated aromatic alcohol featuring a methanol group (-CH$_2$OH) bonded to two distinct aromatic systems: a 3-fluoro-6-methylphenyl ring and a 5-methyl-2-thienyl heterocycle.

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FOS/c1-8-3-5-10(14)7-11(8)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOFCVINBKNDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2=CC=C(S2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)ketone.

Reduction: Formation of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a building block for pharmaceuticals targeting specific biological pathways. Its structural features allow it to interact with various biomolecules, potentially leading to therapeutic effects against diseases such as cancer and infections.

- Pharmacological Studies : Research indicates that compounds similar to 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol exhibit significant enzyme inhibition properties, suggesting potential for use in enzyme-targeted therapies.

-

Biological Activity

- Antimicrobial Properties : In studies, this compound demonstrated antimicrobial efficacy against bacteria such as Staphylococcus aureus, showing significant reductions in bacterial load at low concentrations (5 µg/mL) over 24 hours.

- Cancer Research : In vitro studies involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction.

-

Organic Synthesis

- The compound is utilized in the synthesis of more complex molecules due to its versatile functional groups. The thienyl moiety can engage in electrophilic aromatic substitution reactions, enhancing its utility in organic synthesis processes.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug Development | Building block for pharmaceuticals targeting diseases |

| Biological Activity | Antimicrobial Studies | Significant reduction in bacterial load (5 µg/mL) |

| Cancer Research | MCF-7 Cell Viability Studies | Dose-dependent decrease in viability; increased apoptosis rates |

| Organic Synthesis | Synthesis of Complex Molecules | Versatile reactions due to functional groups |

Case Studies

-

Antimicrobial Efficacy Study

- A controlled study tested this compound against Staphylococcus aureus. Results indicated a substantial decrease in bacterial load after 24 hours of treatment at concentrations as low as 5 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

-

Cancer Cell Line Analysis

- In research involving MCF-7 breast cancer cells, treatment with the compound led to a marked decrease in cell viability in a dose-dependent manner. Flow cytometry analyses confirmed increased rates of apoptosis, supporting its candidacy for further development as an anticancer therapy.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-6-methylphenyl-(2-thienyl)methanol

- Structural Difference : Lacks the 5-methyl substituent on the thienyl ring.

- Lower lipophilicity compared to the 5-methyl analog, as confirmed by its discontinued commercial status (likely due to stability or synthesis challenges) .

1-(5-Methyl-2-thienyl)ethan-1-one (CAS 175277-93-7)

- Structural Difference: Replaces the methanol group with a ketone (-COCH$_3$).

- Impact on Properties: The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions or condensations. Higher volatility and lower boiling point compared to the methanol derivative .

- Applications : Used as an intermediate in heterocyclic synthesis, particularly for thiophene-based pharmaceuticals or agrochemicals.

2-Amino-6-fluorobenzylamine (CAS 13679-73-7)

- Structural Difference: Features an amino (-NH$_2$) group on the benzylamine backbone instead of the methanol-thienyl system.

- Impact on Properties: Increased basicity and hydrogen-bonding capacity due to the amino group. Enhanced solubility in polar solvents compared to the fluorinated methanol derivative .

- Applications : Likely utilized in peptide coupling or as a ligand in coordination chemistry.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Steric Effects : The 5-methyl group on the thienyl ring in the target compound likely improves steric shielding, reducing unwanted side reactions in synthetic pathways compared to its 2-thienyl counterpart .

- Functional Group Trade-offs: Methanol derivatives exhibit higher polarity and hydrogen-bonding capacity than ketones, making them preferable in applications requiring aqueous compatibility .

Biological Activity

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H13FOS and a molar mass of approximately 236.31 g/mol, this compound includes a fluorine atom, a methyl group, and a thienyl moiety, which may influence its pharmacological properties and interactions with biological targets .

The compound's structure allows for various chemical reactions:

- Hydroxymethyl Group : Can undergo oxidation to form aldehydes or carboxylic acids.

- Fluorine Atom : Enhances lipophilicity and bioavailability, potentially improving drug-like properties.

- Thienyl Moiety : Engages in electrophilic aromatic substitution reactions, increasing the compound's versatility in organic synthesis .

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties. Compounds with similar structures have been shown to interact with various enzymes and receptors, suggesting that this compound could possess notable biological activities such as enzyme inhibition and receptor modulation.

The mechanism of action for this compound likely involves:

- Binding Affinity : The presence of hydroxymethyl and fluorine groups enhances the ability to form hydrogen bonds and engage in hydrophobic interactions with proteins or enzymes .

- Target Interactions : It may bind to specific molecular targets, altering their activity and leading to various biological effects .

Research Findings

Recent studies have focused on the following aspects of the compound’s biological activity:

Enzyme Inhibition Studies

Compounds similar to this compound have demonstrated significant enzyme inhibition properties. For instance, studies on related compounds indicate that they can inhibit key enzymes involved in metabolic pathways, which could be extrapolated to suggest similar potential for this compound .

Case Studies

- Biofilm Inhibition : In related studies on biofilm formation, compounds with structural similarities were tested for their ability to prevent bacterial colonization. Results indicated that modifications in the phenyl ring significantly improved biofilm inhibition .

- Structure–Activity Relationship (SAR) : Research into SAR has highlighted how the positioning of functional groups affects biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been shown to enhance potency against specific biological targets .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Fluoro-6-methylphenyl-(2-furyl)methanol | Fluorine atom, furan ring | Moderate enzyme inhibition |

| 3-Fluoro-6-methylphenyl-(4-furyl)methanol | Fluorine atom, furan ring | Antimicrobial activity |

| 3-Fluoro-5-methylphenyl-(3-furyl)methanol | Fluorine atom, furan ring | Potential biofilm inhibition |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves coupling 5-methyl-2-thienylmethanol with a fluorinated aromatic precursor. Key steps include:

- Fluorination : Use potassium fluoride (KF) or other fluorinating agents in polar aprotic solvents like DMSO to introduce fluorine at the 3-position of the aryl ring (analogous to methods in ).

- Reduction : Lithium aluminum hydride (LiAlH₄) or NaBH₄ can reduce intermediates like ketones or esters to the final alcohol .

- Optimization : Adjust reaction temperatures (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios of coupling agents (e.g., Pd catalysts for cross-coupling) to improve yields. Monitor purity via TLC or HPLC .

Q. How should researchers approach the characterization of this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95% recommended). Adjust mobile phase composition (e.g., methanol-water gradients) based on compound hydrophobicity .

Q. What are the critical solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions), methanol, or dichloromethane. Avoid aqueous buffers unless surfactants are used .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via UV-Vis or NMR over time, especially under light exposure .

Advanced Research Questions

Q. What strategies are effective in elucidating the interaction mechanisms of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s fluorine/thienyl groups and target binding pockets (e.g., hydrophobic pockets or hydrogen-bond acceptors) .

- Fluorescence Quenching Assays : Label target proteins with fluorescent tags (e.g., tryptophan) to measure binding affinity (Kd) via Stern-Volmer plots .

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue homogenates. Compare metabolic stability in liver microsomes .

- Species-Specific Assays : Test in humanized models (e.g., transgenic mice) to account for interspecies differences in enzyme expression .

Q. What advanced computational methods (e.g., DFT, molecular dynamics) are recommended to predict the physicochemical and reactive properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Use Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit solvents (e.g., water/methanol mixtures) to predict diffusion coefficients and aggregation tendencies .

Q. What experimental designs are optimal for assessing the compound's potential as a precursor in multi-step syntheses of complex heterocyclic systems?

- Methodological Answer :

- Cascade Reactions : Design one-pot syntheses using acid/base catalysts (e.g., BF₃·Et₂O) to form fused rings (e.g., benzofurans or thienopyridines) .

- Protecting Group Strategies : Temporarily block the methanol group with silyl ethers (e.g., TBSCl) during coupling reactions to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.